molecular formula C12H10N4 B110097 Phenazine-2,3-diamine CAS No. 655-86-7

Phenazine-2,3-diamine

Cat. No. B110097
CAS RN: 655-86-7
M. Wt: 210.23 g/mol
InChI Key: VZPGINJWPPHRLS-UHFFFAOYSA-N
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Description

Phenazine-2,3-diamine, also known as 2,3-DIAMINOPHENAZINE, is a planar electron-rich heterocyclic diamine . It’s of particular interest to both chemists and biochemists due to its rich organic chemistry and intense luminescence .


Synthesis Analysis

The synthesis of Phenazine-2,3-diamine has been a topic of interest in the field of organic chemistry. One approach involves the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular formula of Phenazine-2,3-diamine is C12H10N4 . The structure of Phenazine-2,3-diamine in its non-protonated form has been reported, and it features intriguing crystal packing, which includes π–π, hydrogen- and T-bonded interactions .


Chemical Reactions Analysis

Phenazine-2,3-diamine is known for its rich organic chemistry. It’s been suggested that there might be a cooperative process of Phenazine-2,3-diamine oligomerization during adsorption .


Physical And Chemical Properties Analysis

Phenazine-2,3-diamine has a molecular weight of 210.23 g/mol . It’s an electron-rich compound, which contributes to its intense luminescence .

Scientific Research Applications

Crystallography and Molecular Interactions

Phenazine-2,3-diamine, also known as DAP (C12H10N4), is a planar electron-rich heterocyclic diamine that has garnered interest in the fields of chemistry and biochemistry. Its rich organic chemistry and intense luminescence make it a subject of study. One of the significant achievements in this area is the determination of the first structure of DAP in its non-protonated form. This study revealed intriguing crystal packing in DAP, featuring pi-pi, hydrogen, and T-bonded interactions, which is crucial for understanding molecular interactions and the formation of various molecular structures​​.

Surface Science and Material Properties

Phenazine-2,3-diamine has also been studied for its applications in surface science, particularly in the context of MoSe2 (Molybdenum diselenide) mirror twin boundaries (MTBs). The atomic structures of MoSe2 were analyzed using high-resolution techniques, revealing a mosaic surface composed of alternating semiconducting and metallic regions. This unique arrangement is believed to enable site-selective behavior on the nanoscale, which can be crucial for applications like adsorption and catalysis. The study of phenazine-2,3-diamine in this context helps in understanding how these molecular structures affect the electronic properties of materials, thereby informing the development of new materials with specific desired properties​​.

Future Directions

Phenazine-2,3-diamine and its derivatives hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Future research may focus on developing synthetic analogs with modified properties similar to or even better than those of natural compounds .

properties

IUPAC Name

phenazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPGINJWPPHRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984097
Record name 2,3-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phenazine-2,3-diamine

CAS RN

655-86-7
Record name 2,3-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diaminophenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazine-2,3-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-DIAMINOPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B20H27U1Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
RP Doyle, PE Kruger, PR Mackie… - … Section C: Crystal …, 2001 - scripts.iucr.org
The planar electron-rich heterocyclic diamine 2,3-diaminophenazine (DAP), C12H10N4, is of particular interest to both chemists and biochemists because of its rich organic chemistry …
Number of citations: 19 scripts.iucr.org
J Li, V Krasnov, E Karpova, R Andreev… - New Journal of …, 2023 - pubs.rsc.org
A series of new fluorinated 2,3-diaminophenazines were obtained by the oxidation of fluorinated o-phenylenediamines with iron trichloride in water acidified with HCl. Isomeric 2,3-…
Number of citations: 0 pubs.rsc.org
YJ Lei, J Ouyang, M Ding - Advanced Materials Research, 2011 - Trans Tech Publ
A convenient method to synthesize 2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)- phenol derivatives 3a-d with substitute (s) X (X = H, CH 2 OH, Br, Cl) via the reaction of 7-fluoro- …
Number of citations: 2 www.scientific.net
N Soni, S Singh, S Sharma, G Batra, K Kaushik… - Chemical …, 2021 - pubs.rsc.org
The structure–function relationship, especially the origin of absorption and emission of light in carbon nanodots (CNDs), has baffled scientists. The multilevel complexity arises due to …
Number of citations: 81 pubs.rsc.org
J Cheng, K Wei, X Ma, X Zhou… - The Journal of Physical …, 2013 - ACS Publications
A series of colorful Salen-type Schiff bases derived from the different diamine bridges including 1,2-ethylenediamine (Et1–Et3), 1,2-cyclohexanediamine (Cy1–Cy3), 1,2-…
Number of citations: 154 pubs.acs.org
M Soroka, W Goldeman - Monatshefte für Chemie/Chemical Monthly, 2006 - Springer
In contrast to a previous report, o-phenylenediamine is not a catalyst in the ring opening reaction of epoxides by means of bromine or iodine. The o-phenylenediamine is just a reactant …
Number of citations: 4 link.springer.com
BCR Sansam, KM Anderson… - Crystal Growth and …, 2007 - ACS Publications
We report the X-ray crystal structure of the protonated phenazine-2,3-diamine cation (3) salt (3) 2 SeO 4 ·6H 2 O (4), which contains a discrete water decamer. This material is …
Number of citations: 48 pubs.acs.org
G Crank, MIH Makin - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
o‐Phenylenediamine is photo‐oxidized to phenazine‐2,3‐diamine in ethanolic or aqueous hydrochloric acid solution. In acetic or propionic acid solutions it forms benzimidazole …
Number of citations: 22 onlinelibrary.wiley.com
K Pang, H Xue, H Liu, J Sun, T Liu - Chemical Research in Chinese …, 2022 - Springer
Crystal engineering, as a burgeoning technology, has been widely used to construct metalloporphyrins biomimetic catalysts. Herein, a bimetallic metal-organic framework (MOF) was …
Number of citations: 0 link.springer.com
J Razumiene, E Cirbaite, V Razumas… - Sensors and Actuators B …, 2015 - Elsevier
A set of 10 quinoidal compounds synthesized enzymatically using laccase from Coriolopsis byrsina GRB13 have been examined as redox mediators applicable for bioelectrocatalytic …
Number of citations: 10 www.sciencedirect.com

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